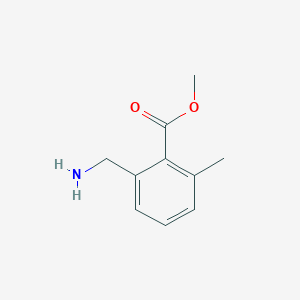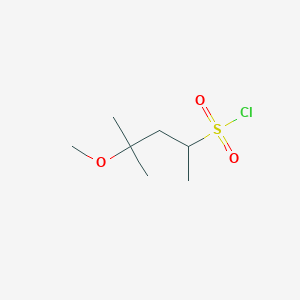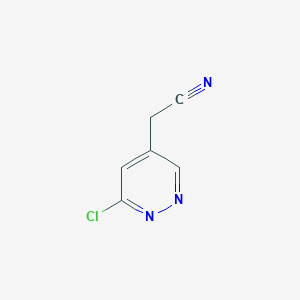
2-(6-Chloropyridazin-4-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloropyridazin-4-yl)acetonitrile is an organic compound with the molecular formula C6H4ClN3 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridazin-4-yl)acetonitrile typically involves the reaction of 6-chloropyridazine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the acetonitrile, followed by nucleophilic substitution on the 6-chloropyridazine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloropyridazin-4-yl)acetonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
2-(6-Chloropyridazin-4-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug discovery and development.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(6-Chloropyridazin-4-yl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile
- 2-(4-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile
- 2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile
Uniqueness
2-(6-Chloropyridazin-4-yl)acetonitrile is unique due to its specific substitution pattern on the pyridazine ring, which can influence its reactivity and potential applications. Its chlorine atom at the 6-position and the acetonitrile group at the 4-position provide distinct chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C6H4ClN3 |
|---|---|
Poids moléculaire |
153.57 g/mol |
Nom IUPAC |
2-(6-chloropyridazin-4-yl)acetonitrile |
InChI |
InChI=1S/C6H4ClN3/c7-6-3-5(1-2-8)4-9-10-6/h3-4H,1H2 |
Clé InChI |
ZOKAHQSBJHZRJU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN=C1Cl)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



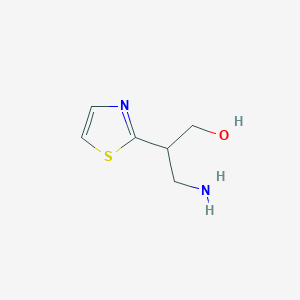
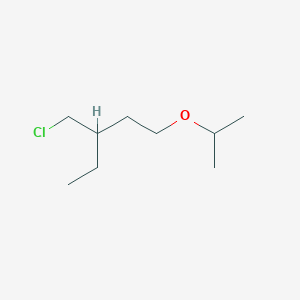
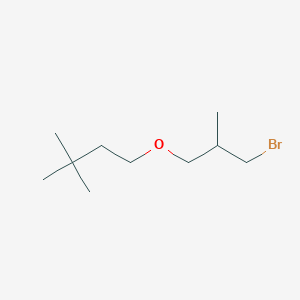
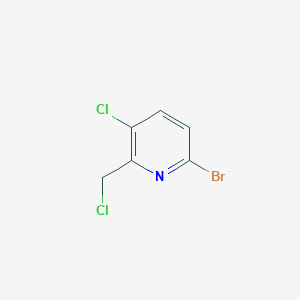

![2-Bromo-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13651776.png)


